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dimethylnicotinate

Cat. No.: B590224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The nicotinate scaffold, a fundamental component of vitamin B3, continues to be a "privileged

structure" in modern drug discovery.[1] Its inherent biocompatibility and versatile chemical

nature make it an ideal starting point for the development of novel therapeutics across a wide

range of disease areas. This technical guide explores promising research avenues for new

nicotinate derivatives, providing insights into their therapeutic applications, experimental

design, and underlying mechanisms of action.

Anticancer Activity: A Prominent Area of
Investigation
Nicotinate derivatives have emerged as a significant class of compounds in the pursuit of novel

anticancer agents.[2][3] Research has demonstrated their potential to target various cancer cell

lines and key signaling pathways involved in tumor progression.

A notable area of exploration is the development of nicotinate derivatives as inhibitors of

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4]

[5] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors,

hindering their growth and metastasis. For instance, compound 5c has shown promising

VEGFR-2 inhibition with an IC50 value of 0.068 μM.[4] This compound also demonstrated a

significant increase in caspase-3 levels, indicating an induction of apoptosis.[4]
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Furthermore, certain nicotinamide derivatives have displayed potent antiproliferative activity

against human breast (MCF-7) and cervical (HeLa) cancer cell lines.[6] A trifluoromethyl

substituted pyridine analogue, in particular, exhibited outstanding activity with IC50 values of

8.70 ± 0.23 µM and 8.97 ± 0.31 µM against MCF-7 and HeLa cells, respectively.[6] Another

compound with a thiomethyl group also showed significant activity against these cell lines.[6]

The design and synthesis of novel nicotinic acid-based cytotoxic agents continue to be a fertile

ground for research.[4] Studies have shown that specific derivatives can exhibit high cytotoxic

potential and selectivity against various cancer cells, including HepG-2 and Caco-2 cell lines.[7]

One such derivative, ethyl 5-cyano-2-methyl-4-[(1S,2R,3R,4R)-1,2,3,4,5-

pentahydroxypentyl]-6-(3-phenylureido)nicotinate, demonstrated IC50 values of 34.31 μM and

24.79 μM against HepG-2 and Caco-2 cells, respectively.[7]

Table 1: Anticancer Activity of Novel Nicotinate Derivatives
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Compound Target/Cell Line IC50 (µM) Reference

Compound 5c VEGFR-2 0.068 [4]

Trifluoromethyl

substituted pyridine

analogue

MCF-7 8.70 ± 0.23 [6]

Trifluoromethyl

substituted pyridine

analogue

HeLa 8.97 ± 0.31 [6]

Thiomethyl group-

containing compound
MCF-7 9.01 ± 0.38 [6]

Thiomethyl group-

containing compound
HeLa 9.82 ± 0.41 [6]

Ethyl 5-cyano-2-

methyl-4-

[(1S,2R,3R,4R)-1,2,3,

4,5-

pentahydroxypentyl]-6

-(3-

phenylureido)nicotinat

e

HepG-2 34.31 [7]

Ethyl 5-cyano-2-

methyl-4-

[(1S,2R,3R,4R)-1,2,3,

4,5-

pentahydroxypentyl]-6

-(3-

phenylureido)nicotinat

e

Caco-2 24.79 [7]

Compound 10 VEGFR-2 0.051 [5]

Compound 10 MCF-7 8.25 [5]

Compound 10 HCT 116 6.48 [5]
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Experimental Protocols:
Synthesis of Nicotinamide Derivatives (General Procedure):

A common synthetic route involves the acylation of nicotinic acid using thionyl chloride to

produce nicotinoyl chloride.[5][8] This intermediate is then reacted with a suitable amine, such

as 4-aminoacetophenone, to yield the corresponding nicotinamide derivative.[5][8] Further

modifications can be achieved through condensation reactions with various hydrazides or other

reagents to generate a library of novel compounds.[5][7][8]

In Vitro Anticancer Activity Assay (MTT Assay):

Seed cancer cells in 96-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of the synthesized nicotinate derivatives for a

specified period (e.g., 48 or 72 hours).

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

Measure the absorbance at a specific wavelength using a microplate reader.

Calculate the percentage of cell viability and determine the IC50 value, which is the

concentration of the compound that inhibits 50% of cell growth.[9]

VEGFR-2 Kinase Assay:

The inhibitory activity of the compounds against VEGFR-2 can be evaluated using

commercially available kinase assay kits. These assays typically measure the phosphorylation

of a substrate by the enzyme in the presence and absence of the inhibitor. The IC50 value is

then determined from the dose-response curve.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.mdpi.com/1420-3049/27/14/4606
https://pmc.ncbi.nlm.nih.gov/articles/PMC9116259/
https://www.mdpi.com/1420-3049/27/14/4606
https://pmc.ncbi.nlm.nih.gov/articles/PMC9116259/
https://www.mdpi.com/1420-3049/27/14/4606
https://www.proquest.com/openview/e5d16085a508fd37f77d7dd5c752e6ac/1?pq-origsite=gscholar&cbl=2043564
https://pmc.ncbi.nlm.nih.gov/articles/PMC9116259/
https://pubmed.ncbi.nlm.nih.gov/38271823/
https://pubmed.ncbi.nlm.nih.gov/37792247/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis

Screening

Evaluation

Nicotinic Acid

Nicotinoyl Chloride
+ Thionyl Chloride

Thionyl Chloride

Nicotinamide Derivative
+ Amine

Amine

In Vitro Anticancer Assay
(MTT)

VEGFR-2 Kinase Assay

IC50 Determination Lead Compound Identification

Click to download full resolution via product page

Workflow for Anticancer Nicotinate Derivative Development.

Neuroprotective Effects: A Hope for
Neurodegenerative Diseases
The neuroprotective properties of nicotinamide and its derivatives offer a promising avenue for

the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10]

[11] These compounds have been shown to protect neurons from various toxic insults and

improve cognitive function in preclinical models.[10][12]

The mechanism of neuroprotection is often linked to the modulation of nicotinic acetylcholine

receptors (nAChRs), particularly the α7 subtype.[12][13] Activation of α7 nAChRs can trigger

downstream signaling pathways, such as the PI3K/Akt pathway, leading to the upregulation of

anti-apoptotic proteins like Bcl-2 and Bcl-x.[13] This cascade of events helps to prevent

neuronal cell death induced by factors like β-amyloid and glutamate.[13]

Furthermore, derivatives of nicotine, such as cotinine and 6-hydroxy-L-nicotine, have

demonstrated the ability to improve memory and reduce oxidative stress in animal models of

Alzheimer's disease.[12] These effects are associated with the modulation of nAChRs, a
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decrease in acetylcholinesterase activity, and the restoration of antioxidant defenses in the

hippocampus.[12]
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Signaling Pathway for Nicotinate-Mediated Neuroprotection.

Anti-inflammatory Properties: Targeting Key
Inflammatory Mediators
Nicotinate derivatives have demonstrated significant potential as anti-inflammatory agents,

primarily through the inhibition of cyclooxygenase-2 (COX-2) enzymes.[9][14] Selective COX-2

inhibitors are sought after for their ability to reduce inflammation with a lower risk of

gastrointestinal side effects compared to non-selective NSAIDs.

Several novel series of nicotinic acid derivatives have been synthesized and shown to possess

potent COX-2 inhibitory activity, with some compounds exhibiting activity equipotent to the well-

known COX-2 inhibitor, celecoxib.[14] Notably, compounds 4c and 4f from one study

demonstrated selectivity indices 1.8-1.9 fold higher than celecoxib and exhibited potent in vivo

anti-inflammatory activity.[14] Importantly, these compounds showed a good gastric safety

profile with no ulceration observed in animal models.[14]

The anti-inflammatory effects of these derivatives are also attributed to their ability to suppress

the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as

prostaglandin E2 (PGE2).[14]

Table 2: Anti-inflammatory Activity of Nicotinate Derivatives
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Compound Target
In Vitro
Activity

In Vivo
Activity

Gastric
Safety

Reference

Compound

4c
COX-2

Equipotent to

Celecoxib

Potent anti-

inflammatory
Safe [14]

Compound 4f COX-2
Equipotent to

Celecoxib

Most potent

anti-

inflammatory

Safe [14]

Compound

4h

COX-2,

iNOS, TNF-α,

IL-6

Significant

nitrite

inhibition

Potent anti-

inflammatory

Mild

infiltration
[9]

Compound

5b

COX-2,

iNOS, TNF-α,

IL-6

Significant

nitrite

inhibition

Potent anti-

inflammatory

Severe

gastritis
[9]

Experimental Protocols:
In Vitro COX-1/COX-2 Inhibition Assay:

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be

determined using enzyme immunoassay (EIA) kits. The assay measures the conversion of

arachidonic acid to prostaglandins, and the IC50 values are calculated from the dose-response

curves.

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema):

Inject a solution of carrageenan into the sub-plantar region of the right hind paw of rats to

induce inflammation.

Administer the test compounds or a reference drug (e.g., celecoxib) orally at a specific dose

prior to carrageenan injection.

Measure the paw volume at different time intervals after carrageenan injection using a

plethysmometer.
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Calculate the percentage of inhibition of edema for each group compared to the control

group.[14]

Ulcerogenic Activity:

After the in vivo anti-inflammatory study, the stomachs of the animals are removed and

examined for any signs of ulceration or gastric mucosal damage. The severity of the ulcers can

be scored for a quantitative assessment of gastric safety.[14]

Antimicrobial and Antifungal Activity: A Renewed
Front against Drug Resistance
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial

agents. Nicotinate derivatives have shown promise in this area, exhibiting activity against a

range of bacteria and fungi.[15][16][17][18]

Several synthesized nicotine and nicotinamide derivatives have demonstrated good

antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Listeria

monocytogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella

pneumoniae) bacteria.[15][16][17] For instance, one study found that a specific nicotinamide

derivative, NC 3, was particularly effective at inhibiting the growth of gram-negative bacterial

strains at a concentration of 0.016 mM.[17] Another derivative, NC 5, was most effective

against gram-positive bacteria at 0.03 mM.[17]

Furthermore, certain nicotinic acid derivatives have exhibited significant antifungal activity. One

compound, (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one, was found to be very

effective against Candida albicans, a common cause of fungal infections.[18]

Table 3: Antimicrobial Activity of Nicotinate Derivatives
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Compound Organism
Activity (MIC or
Inhibition Zone)

Reference

NC 3
Gram-negative

bacteria
MIC = 0.016 mM [17]

NC 5
Gram-positive

bacteria
MIC = 0.03 mM [17]

(5-(4-

fluorophenyl)nicotinoyl

)-1-methylpyrrolidin-2-

one

Candida albicans Very effective [18]

Compound 2a
Pseudomonas

aeruginosa
21 mm inhibition zone [16]

Compound 13

Staphylococcus

epidermidis ATCC

12228

MIC = 1.95 µg/mL [19]

Compound 13

Staphylococcus

aureus ATCC 43300

(MRSA)

MIC = 7.81 µg/mL [19]

Compound 25
Bacillus subtilis ATCC

6633
MIC = 7.81 µg/mL [19]

Compound 25
Staphylococcus

aureus ATCC 6538
MIC = 7.81 µg/mL [19]

Experimental Protocols:
Determination of Minimum Inhibitory Concentration (MIC):

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible

growth of a microorganism, can be determined using the broth microdilution method according

to guidelines from organizations like the European Committee on Antimicrobial Susceptibility

Testing (EUCAST).[17][20]
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Disk Diffusion Method:

This method involves placing paper discs impregnated with the test compound onto an agar

plate inoculated with the target microorganism. The diameter of the zone of inhibition around

the disc is measured to assess the antimicrobial activity.[15][21]

Metabolic Disorders: Modulating Lipid and Glucose
Metabolism
Nicotinic acid (niacin) itself is well-known for its beneficial effects on lipid metabolism,

effectively reducing levels of VLDL and LDL cholesterol while increasing HDL cholesterol.[22]

[23] However, the high doses required for these effects often lead to undesirable side effects.

[23] The development of novel nicotinate derivatives offers the potential to achieve similar or

enhanced therapeutic effects with improved tolerability.

Research in this area focuses on understanding the complex interplay between nicotinate

derivatives and key metabolic pathways.[22] For instance, these compounds can influence the

activity of hormone-sensitive lipase in adipose tissue, leading to a reduction in the release of

free fatty acids.[1] They can also impact glucose and insulin metabolism.[22]

Recent studies have also explored the potential of nicotinic acid derivatives as inhibitors of α-

amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[24] By inhibiting

these enzymes, it is possible to slow down the absorption of glucose and manage blood sugar

levels, which is particularly relevant for the treatment of type 2 diabetes.[24]

Lipid Metabolism Glucose Metabolism

Nicotinate Derivative

Inhibit Lipolysis Increase HDL Inhibit α-Amylase & α-Glucosidase

Decrease VLDL & LDL Reduce Glucose Absorption
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Metabolic Effects of Nicotinate Derivatives.

Conclusion
The versatility of the nicotinate scaffold presents a wealth of opportunities for the discovery and

development of novel therapeutic agents. The research areas highlighted in this guide—

anticancer, neuroprotection, anti-inflammatory, antimicrobial, and metabolic disorders—

represent some of the most promising avenues for future investigation. By leveraging rational

drug design, efficient synthetic methodologies, and robust biological evaluation, researchers

can continue to unlock the full therapeutic potential of this remarkable class of compounds. The

provided experimental protocols and pathway diagrams serve as a foundational resource for

scientists and drug development professionals embarking on research in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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